![molecular formula C9H15ClF3N B2753697 2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride CAS No. 2243512-22-1](/img/structure/B2753697.png)
2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride” is a chemical compound with a unique structure . It is used in various applications, including drug discovery and organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16F3N.ClH/c11-10(12,13)9(6-14)5-7-1-3-8(9)4-2-7;/h7-8H,1-6,14H2;1H . This indicates that the compound has a bicyclic structure with a trifluoromethyl group attached to it. Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.7 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of bicyclo [2.2.2]octane-1-carboxylates . This process allows rapid access to a wide range of bicyclo [2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .
Skeletal Editing of Organic Molecules
The compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .
Development of Non-Covalent Inhibitors
The compound has been used in the development of non-covalent inhibitors of SARS-CoV-2 3CLpro Main Protease . The researchers designed and synthesized a series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides to test whether this core scaffold could support the development of non-covalent inhibitors .
Core Scaffold for Drug Development
The compound serves as a core scaffold for the development of drugs . Starting with the clinically used conformationally flexible HIV-1 protease inhibitors that inhibit replication of SARS-CoV-2 and bind major protease 3CLpro, the researchers designed and synthesized a series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides .
Synthesis of Natural Products
The compound is used in the synthesis of natural products . Bicyclo [2.2.2]octane represents a privileged structure found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .
Synthesis of Antibiotics
The compound is used in the synthesis of antibiotics . Some biologically significant molecules such as platencin, maoecrystal V, crotogoudin, and crotobarin feature this bicyclic structure . In particular, the antibiotic platencin blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens that show resistance to current antibiotics .
Safety and Hazards
Propiedades
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N.ClH/c10-9(11,12)8(13)5-6-1-3-7(8)4-2-6;/h6-7H,1-5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICKIQMVZOMBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2753614.png)
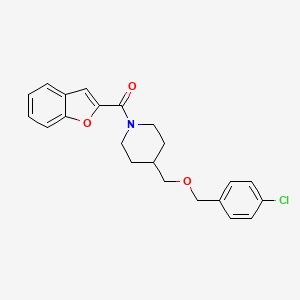
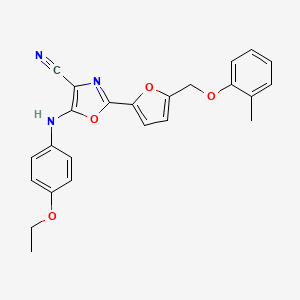
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2753620.png)
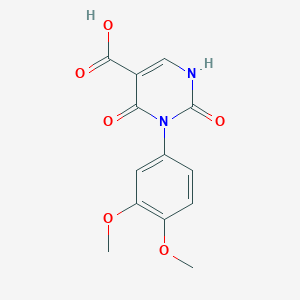
![2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2753624.png)
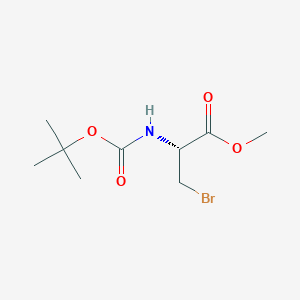
![(2-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2753627.png)
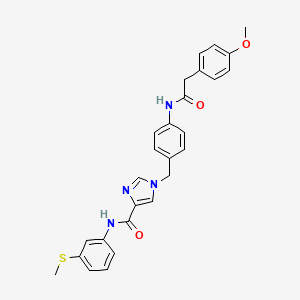
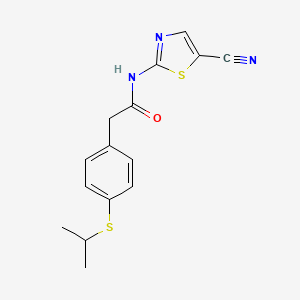
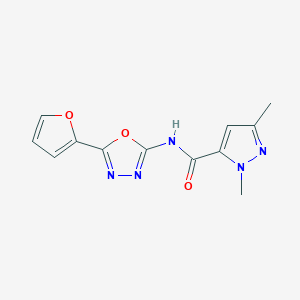
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2753632.png)
![N-{2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl}adamantane-1-carboxamide](/img/structure/B2753633.png)
